molecular formula C9H18O2 B12094437 Ethyl 2,4-dimethylpentanoate CAS No. 172103-12-7

Ethyl 2,4-dimethylpentanoate

Cat. No.: B12094437
CAS No.: 172103-12-7
M. Wt: 158.24 g/mol
InChI Key: GJIQVHTXXRSNMD-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry

In contemporary organic chemistry, there is a significant focus on creating molecules with tailored properties. Branched alkyl esters, such as Ethyl 2,4-dimethylpentanoate, are important in this context. Their branched structure influences their physical properties, such as boiling point and solubility, when compared to their linear isomers. studysmarter.co.uk This branching disrupts the close packing of molecules, which can lower melting points and affect viscosity. studysmarter.co.ukresearchgate.net

The ester functional group itself is a cornerstone of organic chemistry, serving as a key intermediate in the synthesis of a wide array of compounds. numberanalytics.com Esters are involved in fundamental reactions like hydrolysis and transesterification, allowing for the creation of new alcohols, carboxylic acids, and other esters. numberanalytics.comsolubilityofthings.com The presence of alkyl branching near the ester functional group, as seen in this compound, can influence the rates and outcomes of these reactions due to steric effects.

Overview of Research Trajectories for Branched Alkyl Esters

Research involving branched alkyl esters is diverse, spanning from fundamental studies of their physical properties to their application in various industries. science.govnih.gov One significant area of investigation is their use as biofuels and fuel additives. nih.govresearchgate.netfrontiersin.org Branched-chain esters can improve the cold-flow properties of biodiesel, which is a critical factor for its use in colder climates. researchgate.netfrontiersin.org The branching in the molecular structure can lower the cloud point and pour point of the fuel. researchgate.net

Furthermore, the synthesis and enzymatic resolution of branched esters are active areas of research. thieme-connect.com For instance, studies have explored the enzymatic resolution of related compounds like ethyl 2-azido-2,4-dimethylpentanoate, which can be a precursor to chiral amino acids. thieme-connect.com These research avenues highlight the importance of branched esters in developing stereoselective synthesis methods. The metabolic engineering of microorganisms, such as yeast, to produce fatty acid short- and branched-chain alkyl esters for biofuels is another prominent research trajectory. science.govnih.govfrontiersin.org

Molecular Architecture and its Implications for Reactivity Studies

The molecular architecture of this compound, with its characteristic branching, has profound implications for its reactivity. nih.gov The methyl groups at the α and γ positions relative to the carbonyl group introduce steric hindrance. This can affect the accessibility of the carbonyl carbon to nucleophiles, a key step in many ester reactions like hydrolysis and aminolysis.

The reactivity of the ester functional group is primarily dictated by the carbonyl group (C=O) and its connection to the ether-like oxygen (C-O-C). solubilityofthings.com The electrophilicity of the carbonyl carbon is central to its reactions. In this compound, the electron-donating effect of the alkyl groups can slightly reduce this electrophilicity. However, the more significant impact comes from the steric bulk of the methyl groups, which can hinder the approach of reactants. This steric effect is a crucial consideration in synthetic planning and in understanding the mechanisms of reactions involving this and similar branched esters.

Chemical and Physical Properties

PropertyValue
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name This compound
CAS Number 172103-12-7
SMILES CCOC(=O)C(C)CC(C)C
InChI InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
InChIKey GJIQVHTXXRSNMD-UHFFFAOYSA-N

Table generated from data from PubChem. nih.gov

Spectroscopic Data

Ethyl 2-azido-2,4-dimethylpentanoate (for comparison): thieme-connect.com

¹H NMR (250 MHz): δ = 0.90 (d, J = 6.3 Hz, 3 H), 0.94 (d, J = 6.3 Hz, 3 H), 1.32 (t, J = 7.1 Hz, 3 H), 1.48 (s, 3 H), 1.57-1.85 (m, 3 H), 4.23 (q, J = 7.1 Hz, 2 H). thieme-connect.com

MS (CI): m/z (%) = 217 (100), 200 (5), 172 (68). thieme-connect.com

For this compound, one would expect characteristic ¹H NMR signals for the ethyl ester group (a quartet and a triplet), and signals for the three methyl groups and the methylene (B1212753) and methine protons of the pentanoate chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172103-12-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

ethyl 2,4-dimethylpentanoate

InChI

InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

GJIQVHTXXRSNMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(C)C

Origin of Product

United States

Chemical Reactivity, Transformations, and Mechanistic Elucidation

Hydrolytic and Transesterification Reactivity of the Ester Moiety

The reactivity of the ester functional group in ethyl 2,4-dimethylpentanoate is central to its chemical transformations. Hydrolysis and transesterification are fundamental reactions involving the nucleophilic acyl substitution at the carbonyl carbon.

Hydrolytic Reactivity

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction catalyzed by either acid or base. geeksforgeeks.org For this compound, this reaction yields 2,4-dimethylpentanoic acid and ethanol (B145695).

Under basic conditions, often termed saponification, the reaction is effectively irreversible. almerja.commasterorganicchemistry.com This is because the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, driving the equilibrium towards the products. masterorganicchemistry.com

The rate of hydrolysis is significantly influenced by steric hindrance. The branched structure of this compound, with methyl groups at the C2 and C4 positions, sterically hinders the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. ucoz.com Consequently, sterically hindered esters are generally more resistant to hydrolysis compared to their linear counterparts. ucoz.comarkat-usa.org Studies on similarly hindered esters show that crowded structures can dramatically decrease the rate of saponification, often requiring more forcing conditions such as higher temperatures or specialized non-aqueous solvent systems to achieve efficient conversion. arkat-usa.orgamelica.org

Acid-catalyzed hydrolysis is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. ucoz.com To achieve high yields of the hydrolysis products, the equilibrium must be shifted, typically by using a large excess of water. geeksforgeeks.org

Transesterification Reactivity

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This equilibrium reaction can be catalyzed by either acids or bases and is a cornerstone of industrial processes like biodiesel production. pressbooks.pub In the context of this compound, reaction with a different alcohol (e.g., methanol) in the presence of a catalyst would yield mthis compound and ethanol.

The mechanism under basic conditions involves a nucleophilic attack by an alkoxide on the ester carbonyl, proceeding through a tetrahedral intermediate similar to hydrolysis. masterorganicchemistry.com Under acidic conditions, the carbonyl is first protonated to increase its reactivity toward the incoming alcohol nucleophile. masterorganicchemistry.compressbooks.pub To drive the reaction to completion, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com

Similar to hydrolysis, the rate of transesterification is sensitive to steric effects. The bulky nature of the 2,4-dimethylpentanoyl group can impede the approach of the incoming alcohol, making the reaction slower than for unhindered esters. Acid-catalyzed transesterification of oils with branched alcohols has been noted to be slow due to high steric hindrance. biodieseleducation.org

Oxidative Transformations

The carbon framework of this compound can undergo various oxidative transformations, including those relevant to synthetic chemistry and atmospheric degradation.

Baeyer-Villiger Oxidation in Related α,α-Disubstituted Ester Synthesis

While this compound itself is the product of an oxidation-like process (esterification), the Baeyer-Villiger oxidation is a powerful reaction for synthesizing esters, especially those with significant substitution, from ketones. wikipedia.orgsigmaaldrich.com This reaction involves the oxidation of a ketone with a peroxyacid (like m-CPBA) or other peroxides to form an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org

The synthesis of esters structurally related to this compound, particularly α,α-disubstituted esters, can be achieved via this method. The regioselectivity of the Baeyer-Villiger reaction is predictable and depends on the migratory aptitude of the groups attached to the ketone carbonyl. The general order of migratory ability is tertiary alkyl > secondary alkyl > aryl > primary alkyl. wikipedia.org This preference is attributed to the ability of the migrating group to stabilize a positive charge in the transition state of the Criegee intermediate rearrangement.

For example, the oxidation of a ketone like 4,6-dimethylheptan-3-one (B2473636) would involve the migration of the more substituted sec-butyl group (or isobutyl group in this specific case) over the ethyl group, leading to the formation of an ester. The stereochemistry of the migrating group is retained during the reaction. This makes the Baeyer-Villiger oxidation a key tool for creating complex and sterically hindered esters from corresponding ketones. rsc.org

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

Migratory Group Priority Group Type
Highest Tertiary alkyl, Hydrogen
High Cyclohexyl, Secondary alkyl, Benzyl, Aryl
Low Primary alkyl
Lowest Methyl

Note: This table provides a general trend for migratory aptitude. wikipedia.org

Radical Reactions and Atmospheric Chemistry of Branched Esters

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources. wikipedia.org Once in the troposphere, its fate is primarily determined by reactions with photochemically generated radicals, principally the hydroxyl radical (•OH). researchgate.net

The atmospheric lifetime of an ester is largely dependent on its rate of reaction with •OH radicals. This reaction typically proceeds via H-atom abstraction from the C-H bonds of the alkyl and alkoxy portions of the molecule. utoronto.ca The rate constants for these reactions are influenced by the number and type of C-H bonds available for abstraction.

Studies on a range of esters have determined the rate coefficients for their reactions with •OH radicals. For saturated esters, the reaction rate generally increases with the size of the alkyl groups. nih.gov For instance, the rate constants (kOH) for various esters have been experimentally measured, allowing for the estimation of atmospheric lifetimes. nih.govacs.org The presence of branching can influence the reactivity of specific C-H bonds.

The atmospheric oxidation of this compound will lead to the formation of various oxygenated products and secondary organic aerosol (SOA), contributing to air pollution. researchgate.netgu.segu.se The initial radical attack can occur at multiple sites on the molecule, leading to a complex mixture of degradation products.

Table 2: Atmospheric Reaction Rate Constants for Selected Esters with OH Radicals

Ester Rate Constant (kOH) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (τ) Reference
Ethyl propanoate 2.92 ~4.0 days nih.gov
Methyl 2-methylpropanoate 2.14 ~5.4 days nih.gov
Ethyl n-butanoate 5.06 ~2.3 days nih.gov
cis-3-Hexenyl acetate (B1210297) 41.9 ~6.6 hours nih.gov

Note: Lifetimes are calculated assuming an average global OH radical concentration of 1 x 10⁶ molecules cm⁻³. Lifetimes are approximate and vary with atmospheric conditions.

Reactions Involving Alpha-Carbon Functionalization

The single hydrogen atom on the carbon alpha to the carbonyl group (the C2 position) is acidic and can be removed by a strong base to form an enolate. This enolate is a key intermediate for forming new carbon-carbon bonds at the alpha-position.

Cyanoacetate (B8463686) Condensations and Related Nucleophilic Additions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. chemistry.coach The reaction requires the nucleophilic ester to have at least two alpha-hydrogens, as the final deprotonation of the resulting β-keto ester product is the thermodynamic driving force of the reaction. Because this compound has only one alpha-hydrogen, it cannot undergo a standard self-Claisen condensation.

However, it can participate in related reactions. In a crossed Claisen condensation , an ester with alpha-hydrogens reacts with an ester that has none (e.g., ethyl formate, diethyl carbonate, or an aryl ester). organic-chemistry.orguwindsor.ca This strategy minimizes the formation of side products. While this compound cannot be the nucleophilic partner in a standard Claisen, a precursor ketone could react with a cyanoacetate or malonate ester in a Knoevenagel or Michael reaction to build the carbon skeleton, which is then further elaborated to the target ester.

Alkylation and Acylation at the Alpha-Position of the Ester

The most significant reactivity of the alpha-carbon in this compound is its ability to be alkylated or acylated. This is achieved by first deprotonating the alpha-carbon with a strong, non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. youtube.compearson.com The use of LDA ensures quantitative and irreversible formation of the ester enolate without competing nucleophilic attack at the ester carbonyl. youtube.com

Once formed, the enolate can act as a nucleophile, attacking a suitable electrophile like an alkyl halide (alkylation) or an acyl chloride (acylation) in an SN2 reaction. youtube.comlibretexts.org This process allows for the introduction of a new substituent at the alpha-position, leading to the synthesis of more complex, highly substituted esters.

This reactivity is a powerful tool in organic synthesis for constructing intricate molecular architectures starting from simpler ester building blocks. rsc.orgorganic-chemistry.org The reaction with a primary alkyl halide, for example, would replace the single alpha-hydrogen with an alkyl group, creating a quaternary carbon center.

Table 3: General Scheme for α-Alkylation of this compound

Step Reactants Reagents/Conditions Product
1. Enolate Formation This compound LDA, THF, -78 °C Lithium enolate of this compound
2. Alkylation Lithium enolate + Alkyl Halide (R-X) -78 °C to room temp. Ethyl 2-alkyl-2,4-dimethylpentanoate

Note: R in the alkyl halide (R-X) is typically a methyl or primary alkyl group for efficient SN2 reaction. youtube.com

Computational and Experimental Mechanistic Investigations of Key Reactions

The reactivity of this compound is primarily dictated by the ester functional group. However, the steric hindrance imposed by the methyl groups at the α and γ positions significantly influences the mechanisms and kinetics of its characteristic reactions. Mechanistic investigations, both computational and experimental, of analogous sterically hindered esters provide critical insights into the probable reaction pathways for this compound. The key reactions of interest are hydrolysis and transesterification.

Mechanistic Insights into Ester Hydrolysis

The hydrolysis of esters can proceed through several mechanisms, with the most common for unhindered aliphatic esters under basic conditions being the bimolecular acyl-oxygen cleavage (BAC2) mechanism. union.edu This pathway involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the alkoxide leaving group. union.edu

However, for sterically hindered esters like this compound, the BAC2 pathway can be significantly slowed down due to the difficulty of the nucleophile in accessing the sterically crowded carbonyl carbon. arkat-usa.org In such cases, alternative mechanisms may become competitive. One such mechanism is the bimolecular alkyl-oxygen cleavage (BAL2), which involves an SN2 attack by the nucleophile on the ethyl group's α-carbon. union.edu Another possibility, particularly at higher temperatures, is a unimolecular pathway involving alkyl-oxygen bond cleavage (BAL1). union.edu

Experimental studies on the alkaline hydrolysis of a series of ethyl alkanoates have shown that increasing the chain length and branching (hydrophobicity) can lead to autocatalytic behavior, especially in biphasic systems. acs.org The formation of products like alcohol and carboxylate ions can alter the solubilization of the ester, accelerating the reaction. acs.org For sterically hindered esters, the rate of hydrolysis is markedly slower compared to their linear isomers. For instance, the hydrolysis of esters with bulky substituents on the acyl portion is significantly slower than that of less hindered esters. amelica.org

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the transition states and reaction energy profiles of ester hydrolysis. For the uncatalyzed hydrolysis of esters, DFT calculations can map out the concerted mechanism involving cyclic transition states with water molecules. These studies can predict activation energy barriers, which are crucial for understanding reaction kinetics. For example, DFT calculations have been used to investigate the hydrolysis of various esters, providing insights into the influence of substituents on the reaction mechanism. While specific DFT studies on this compound are not prevalent in the literature, the principles from studies on other esters can be applied. Such studies would likely show a higher activation energy for the BAC2 pathway for this compound compared to a linear ester like ethyl pentanoate, due to steric repulsion in the transition state.

A plausible mechanistic investigation for the hydrolysis of this compound would involve the following steps:

Computational Modeling (DFT): Calculation of the energy profiles for the BAC2, BAL2, and potentially E1cB (elimination-addition) mechanisms. nih.gov This would involve locating the transition state structures and calculating their corresponding activation energies.

Kinetic Experiments: Measuring the rate of hydrolysis under various conditions (e.g., different temperatures and pH values) to determine the experimental activation parameters. scribd.com Comparing these experimental values with the computationally predicted ones would help to validate the proposed mechanism.

Isotopic Labeling Studies: Using 18O-labeled water or alcohol to trace the path of the oxygen atoms during the reaction, which can definitively distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage.

Detailed Research Findings from Analogous Systems

Experimental kinetic data for the alkaline hydrolysis of sterically hindered esters highlight the significant impact of structure on reactivity. The following table presents kinetic data for the hydrolysis of various esters, illustrating the effect of steric hindrance.

EsterRelative Rate of Hydrolysis (Ethyl Acetate = 1.00)Plausible Reason for Rate Difference
Ethyl Acetate1.00Reference (minimal steric hindrance)
Ethyl Propanoate0.47Slight increase in steric hindrance from the additional methyl group.
Ethyl Isobutyrate0.10Increased steric hindrance from two α-methyl groups.
Ethyl Pivalate (Ethyl 2,2-dimethylpropanoate)0.01Significant steric hindrance from the t-butyl group adjacent to the carbonyl.
Ethyl 2-methylbutanoate0.25Steric hindrance from the α-methyl group.

This table is illustrative and compiled from general principles and relative reactivity trends discussed in organic chemistry literature. The values are approximate and serve to demonstrate the impact of steric hindrance.

The data clearly show that as steric bulk increases around the carbonyl group, the rate of hydrolysis via the BAC2 mechanism decreases. This compound, with a methyl group at the α-position, would be expected to have a hydrolysis rate significantly slower than ethyl propanoate but likely faster than ethyl pivalate.

Recent research has also focused on developing milder methods for the hydrolysis of hindered esters, avoiding harsh conditions. One such method employs a non-aqueous medium (e.g., NaOH in MeOH/CH2Cl2), where the "naked" or poorly solvated hydroxide anions can more effectively attack the sterically hindered carbonyl carbon. arkat-usa.org This approach has proven successful for the saponification of esters that are highly resistant to traditional aqueous hydrolysis. arkat-usa.org

Advanced Spectroscopic and Chromatographic Analysis for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of Ethyl 2,4-dimethylpentanoate. By analyzing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

It is important to note that publicly available experimental spectral data for this compound is limited. Therefore, the following interpretations are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The integration of these signals reflects the number of protons in each environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the chemical shift indicates the electronic environment.

Predicted ¹H NMR Data for this compound

SignalProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
a-O-CH₂-CH₃~4.1Quartet (q)~7.1
b-CH(CH₃)-~2.4Multiplet (m)-
c-CH₂-CH-~1.5-1.7Multiplet (m)-
d-CH(CH₃)₂~1.8Multiplet (m)-
e-O-CH₂-CH₃~1.2Triplet (t)~7.1
f-CH(CH₃)-~1.1Doublet (d)~7.0
g-CH(CH₃)₂~0.9Doublet (d)~6.5

The ethoxy group protons are expected to appear as a quartet around 4.1 ppm (the -CH₂- group adjacent to the oxygen) and a triplet around 1.2 ppm (the terminal -CH₃ group). The methine proton at the C2 position, being adjacent to the carbonyl group, would be shifted downfield. The various methyl and methylene (B1212753) protons of the pentanoate backbone would produce a complex set of overlapping signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, offering a clear picture of the carbon backbone.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C=O)~175
C2 (-CH-)~45
C3 (-CH₂-)~40
C4 (-CH-)~27
C5 (C4-CH₃)~22
C6 (C2-CH₃)~17
C7 (-O-CH₂-)~60
C8 (-O-CH₂-CH₃)~14

The carbonyl carbon (C1) is the most deshielded, appearing at the lowest field (~175 ppm). The carbon of the ethoxy group bonded to the oxygen (C7) will also be downfield (~60 ppm). The remaining aliphatic carbons will resonate in the upfield region, with their specific shifts influenced by the degree of substitution and proximity to the electronegative oxygen atom.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. For instance, a cross-peak would be observed between the protons of the ethyl group (-O-CH₂- and -CH₃). Similarly, couplings between the methine proton at C2 and the methylene protons at C3, and between the C3 protons and the methine proton at C4 would be evident.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC or HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around quaternary carbons (like the carbonyl carbon) and for linking different spin systems together. For example, the protons of the ethyl group (-O-CH₂-) would show a correlation to the carbonyl carbon (C1), confirming the ester linkage.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity for Carbon Skeleton Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

In complex matrices, such as essential oils or synthetic reaction mixtures, GC-MS is the method of choice. Gas chromatography separates the components of the mixture based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each component. This compound has been identified as a component in the essential oil of Lantana camara using this technique. nih.gov The retention time of the compound on a given GC column and its mass spectrum serve as two independent identifiers.

Upon electron ionization in the mass spectrometer, this compound (molecular weight: 158.24 g/mol ) would produce a molecular ion peak ([M]⁺) at m/z 158. The fragmentation of this molecular ion would follow predictable pathways for an ester.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zIdentityFragmentation Pathway
113[M - OC₂H₅]⁺Loss of the ethoxy radical
101[M - C₄H₉]⁺Alpha-cleavage with loss of an isobutyl radical
88[C₄H₈O₂]⁺McLafferty rearrangement
57[C₄H₉]⁺Isobutyl cation
43[C₃H₇]⁺Isopropyl cation

Key fragmentation processes would include the loss of the ethoxy group (-OC₂H₅, 45 u) to give a peak at m/z 113, and the loss of the ethyl group (-C₂H₅, 29 u). A significant fragmentation pathway for esters is the McLafferty rearrangement, which for this compound would result in a characteristic ion at m/z 88. Cleavage of the C-C bonds in the pentanoate chain would also occur, leading to the formation of stable carbocations such as the isobutyl cation (m/z 57) and the isopropyl cation (m/z 43).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₉H₁₈O₂, the theoretical exact mass can be calculated. nih.gov HRMS analysis provides an experimental mass measurement that can be compared to this theoretical value, typically within a tolerance of a few parts per million (ppm), thereby confirming the molecular formula.

In practice, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used. nih.gov The compound is typically observed as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. miamioh.edu The high resolving power of instruments like quadrupole-Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation between ions of the same nominal mass but different elemental compositions. nih.gov

Beyond confirming the molecular formula, HRMS coupled with collision-induced dissociation (CID) can provide structural information. nih.gov The fragmentation patterns of aliphatic esters are well-studied. nih.govacs.org Common fragmentation pathways for protonated this compound would include the neutral loss of an ethene molecule from the ethyl group via a McLafferty rearrangement and cleavage of the alkyl group from the alcohol side. nih.gov

Table 1: Theoretical Mass Data for this compound

SpeciesMolecular FormulaTheoretical Exact Mass (Da)
Neutral MoleculeC₉H₁₈O₂158.13068
Protonated Molecule[C₉H₁₉O₂]⁺159.13800
Sodium Adduct[C₉H₁₈O₂Na]⁺181.11992
Note: Data calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is characterized by strong absorptions corresponding to its ester functionality. The most prominent of these is the carbonyl (C=O) stretching vibration. For a saturated aliphatic ester like this one, this peak is expected to appear in the region of 1750–1735 cm⁻¹. orgchemboulder.comorgchemboulder.com This sharp, intense absorption is a definitive indicator of the carbonyl group.

Additionally, the ester is characterized by two distinct C-O single bond stretching vibrations. These typically appear as strong bands within the 1300–1000 cm⁻¹ region. orgchemboulder.comlibretexts.org One band corresponds to the C-O stretch between the carbonyl carbon and the oxygen, while the other corresponds to the O-C stretch between the oxygen and the ethyl group. The presence of both the strong C=O and C-O stretching bands is conclusive evidence for an ester functional group. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretch2975–2845Strong
C=O (ester)Stretch1750–1735Strong, Sharp
C-O (ester)Stretch1300–1000Strong
Source: Data derived from general values for aliphatic esters. orgchemboulder.comorgchemboulder.comdocbrown.info

While the functional group region (above 1500 cm⁻¹) identifies the types of bonds present, the fingerprint region (approximately 1500–400 cm⁻¹) is unique to the molecule as a whole. docbrown.info This region contains a complex pattern of overlapping signals arising from bending vibrations and other skeletal vibrations of the entire molecular structure. docbrown.info The specific arrangement of the dimethylpentanoate backbone results in a unique pattern of absorptions in this region. The definitive identification of this compound is achieved by matching its IR spectrum, particularly the intricate fingerprint region, against a known reference spectrum.

Carbonyl and Ester Group Vibrational Modes

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com For a compound like this compound, which is both volatile and chiral, gas and liquid chromatography are essential for assessing its purity and resolving its various stereoisomers.

Gas chromatography (GC) is the ideal method for analyzing volatile and thermally stable compounds such as this compound. libretexts.org In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity.

For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and wide linear range. notulaebotanicae.ro By integrating the area under a chromatographic peak, the amount of the compound can be determined. libretexts.org This method is crucial for establishing the purity of a sample by detecting and quantifying any impurities, such as starting materials from synthesis or side-products.

Table 3: Illustrative GC Purity Analysis of an this compound Sample

Peak No.Retention Time (min)Compound IdentityArea (%)
14.2Solvent (e.g., Diethyl ether)0.05
28.5Unknown Impurity0.15
310.1This compound99.78
411.3Isomeric Impurity0.02
Note: This table is for illustrative purposes. Retention times and impurity profiles are dependent on the specific column and analytical conditions used.

This compound possesses two stereocenters, at carbons C2 and C4. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the two pairs is diastereomeric. Separating these stereoisomers is critical, especially in pharmaceutical or biological contexts where different stereoisomers can have vastly different activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the premier technique for this type of separation. merckmillipore.comphenomenex.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. unitn.eu Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for resolving a wide range of chiral compounds, including esters. mdpi.com The separation of diastereomers can often be achieved on standard, non-chiral stationary phases (like silica (B1680970) gel or C18), as diastereomers have different physical properties. nih.gov However, chiral HPLC is necessary to separate the enantiomeric pairs. researchgate.net

Table 4: Hypothetical Chiral HPLC Separation of this compound Stereoisomers

Retention Time (min)Stereoisomer ElutedEnantiomeric Excess (%)Diastereomeric Excess (%)
12.5(2R, 4S)99.0 (for the (R,S)/(S,R) pair)98.0
13.8(2S, 4R)
15.2(2R, 4R)99.0 (for the (R,R)/(S,S) pair)
16.9(2S, 4S)
Note: This table is a hypothetical illustration of a successful stereoisomeric separation. Elution order and retention times are dependent on the specific chiral column and mobile phase used.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique extensively used in organic synthesis to monitor the progress of chemical reactions. sigmaaldrich.comchemistryhall.com Its simplicity and speed allow chemists to quickly ascertain the status of a reaction by observing the consumption of starting materials and the concurrent formation of products. umass.eduualberta.ca This method is particularly valuable for tracking the esterification reaction to form this compound from its precursors, 2,4-dimethylpentanoic acid and ethanol (B145695).

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. umass.eduumich.edu For the synthesis of this compound, the stationary phase is typically a polar adsorbent, such as silica gel (SiO₂), coated on a plate. aga-analytical.com.plwisc.edu The separation relies on the polarity difference between the reactant, 2,4-dimethylpentanoic acid, and the product, this compound. The carboxylic acid is significantly more polar due to its ability to form hydrogen bonds, causing it to adsorb more strongly to the polar silica gel. wisc.edu Consequently, it travels a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. The ester product is less polar and interacts more weakly with the stationary phase, allowing it to travel further with the mobile phase and exhibit a higher Rf value.

Reaction Monitoring Procedure:

To monitor the reaction, small aliquots of the reaction mixture are sampled at regular intervals. libretexts.org These samples are spotted onto a baseline drawn on a TLC plate. Typically, three lanes are used for a clear comparison: one for the pure starting material (2,4-dimethylpentanoic acid), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification. libretexts.orgrochester.edu

The plate is then placed vertically in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. aga-analytical.com.pl The choice of eluent is critical for achieving good separation. reddit.com For separating a carboxylic acid from a less polar ester, a common approach is to use a mixture of a non-polar solvent and a moderately polar solvent, such as hexane (B92381) and ethyl acetate (B1210297). libretexts.org An exemplary mobile phase could be a 4:1 mixture of hexane to ethyl acetate. The optimal ratio is determined experimentally to achieve Rf values ideally between 0.2 and 0.8. reddit.com

As the solvent front ascends the plate via capillary action, the components of the spotted mixture are separated. chemistryhall.com After development, the plate is removed, the solvent front is marked, and the plate is dried. umass.edu

Visualization:

Since this compound and its precursor are colorless, visualization techniques are required to see the separated spots. libretexts.org

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F₂₅₄), compounds that absorb UV light will appear as dark spots against a glowing green background. umass.edulibretexts.org

Iodine Chamber: Exposing the plate to iodine vapor in a sealed chamber causes most organic compounds to form temporary, colored complexes, appearing as yellow-brown spots. libretexts.orgwvu.edu

Potassium Permanganate (KMnO₄) Stain: This is a destructive but highly effective visualization agent. The plate is dipped into a solution of KMnO₄, and compounds that can be oxidized (like the starting carboxylic acid or any residual alcohol) will appear as yellow or brown spots on a purple background. reachdevices.com This stain is very sensitive for many functional groups.

By observing the TLC plates over time, the progress of the reaction is tracked. The spot corresponding to 2,4-dimethylpentanoic acid will fade in intensity, while the new spot corresponding to this compound will appear and grow stronger. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca

Research Findings and Data Analysis:

The following interactive table presents hypothetical data from a TLC analysis monitoring the synthesis of this compound. The Rf values illustrate the separation of the starting material and the product over time.

Interactive Data Table: TLC Monitoring of this compound Synthesis

Stationary Phase: Silica Gel Mobile Phase: Hexane:Ethyl Acetate (4:1)

Time (hours)SpotDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Rf ValueObservation
0 2,4-dimethylpentanoic acid 1.510.00.15Strong spot, indicating the presence of starting material.
This compound -10.0-No product spot visible.
1 2,4-dimethylpentanoic acid 1.510.00.15Spot intensity has decreased.
This compound 5.810.00.58A new, faint spot for the product has appeared.
2 2,4-dimethylpentanoic acid 1.510.00.15Faint spot, indicating low concentration.
This compound 5.810.00.58Product spot has increased in intensity.
4 2,4-dimethylpentanoic acid -10.0-Starting material spot is no longer visible.
This compound 5.810.00.58Strong product spot, indicating reaction completion.

Beyond reaction monitoring, TLC is also a powerful tool for screening. Different reaction conditions—such as varying catalysts, temperatures, or reaction times—can be run in parallel on a small scale. TLC analysis can then quickly identify the most promising conditions that lead to the highest yield and purity of this compound, optimizing the synthesis before scaling up. chemistryhall.com

Theoretical and Computational Chemistry Studies on Ethyl 2,4 Dimethylpentanoate and Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting a wide array of molecular properties. These methods, rooted in quantum mechanics, offer a powerful lens through which the intricacies of chemical compounds can be examined with high precision.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like Ethyl 2,4-dimethylpentanoate. DFT methods are extensively used to predict optimized geometries, molecular energies, and various spectroscopic properties.

In studies of esters, DFT functionals such as B3LYP are commonly employed with basis sets like 6-31G(d,p) or larger to obtain reliable results. researchgate.netmdpi.com For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The branching at the 2 and 4 positions introduces steric considerations that influence the preferred conformation.

Furthermore, DFT is used to calculate key energetic properties. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their gap, are crucial for understanding the molecule's reactivity. For instance, a study on a derivative of 2,4-dioxopentanoic acid reported a calculated HOMO-LUMO energy gap of 4.522 eV, providing an indication of its electronic stability. nih.govresearchgate.net Similar calculations for this compound would elucidate its kinetic stability and electronic excitation properties.

Table 1: Representative DFT-Calculated Properties for Ester Analogs

Property Typical Method Calculated Value (Example for a similar ester)
Optimized Bond Length (C=O) B3LYP/6-31G(d,p) ~1.21 Å
Optimized Bond Angle (O-C=O) B3LYP/6-31G(d,p) ~124°
HOMO Energy B3LYP/6-311+G(d,p) -6.5 to -7.5 eV
LUMO Energy B3LYP/6-311+G(d,p) 0.5 to 1.5 eV
HOMO-LUMO Gap B3LYP/6-311+G(d,p) ~7.0 to 9.0 eV
Dipole Moment B3LYP/6-31G(d,p) ~1.8 to 2.2 D

Note: The values presented are typical ranges for aliphatic esters and are for illustrative purposes. Specific values for this compound would require dedicated calculations.

For even higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on the direct solution of the Schrödinger equation without empirical parameterization.

High-level ab initio calculations, such as the Gaussian-3 (G3) theory, have been successfully used to determine thermochemical quantities like the standard enthalpy of formation for methyl and ethyl esters of fatty acids. daneshyari.com These methods involve a sequence of calculations at different levels of theory to extrapolate to a high-accuracy result. daneshyari.com For this compound, such calculations would provide benchmark data for its thermodynamic stability. While computationally more expensive than DFT, ab initio methods are invaluable for validating the results of less demanding approaches and for obtaining highly reliable data on fundamental molecular properties. dtic.mil

Density Functional Theory (DFT) for Energetics and Geometries

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is crucial for understanding the conformational flexibility, intermolecular interactions, and bulk properties of substances like this compound.

MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. researchgate.net Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) have been specifically extended and validated for esters to accurately reproduce experimental liquid bulk properties, such as densities and heats of vaporization. researchgate.net

For this compound, MD simulations can reveal the distribution of different conformers in the liquid phase and the dynamics of their interconversion. nih.gov They also provide detailed information on intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the liquid. These simulations are instrumental in predicting thermophysical properties like density, viscosity, and diffusion coefficients over a range of temperatures and pressures. researchgate.netdntb.gov.ua

Table 2: Typical Parameters for Molecular Dynamics Simulations of Esters

Parameter Typical Value/Method
Force Field OPLS-AA, COMPASS
System Size 500-1000 molecules
Temperature 298 K (or range of interest)
Pressure 1 atm (or range of interest)
Simulation Time 10-100 ns
Time Step 1-2 fs
Ensemble NPT (isothermal-isobaric)

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. lew.ro This approach is particularly useful for predicting the properties of new or untested compounds like this compound based on data from a series of related molecules.

In a QSPR study, molecular descriptors are calculated for a set of compounds with known properties. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. lew.rosci-hub.se Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.

For esters, QSPR models have been developed to predict a variety of properties, including boiling points, flash points, viscosity index, and net heat of combustion. lew.roscientific.netnih.govresearchgate.net For example, a QSPR study on the boiling points of aliphatic esters showed that molecular size, degree of branching, and polarity are key contributing factors. lew.ro The branched structure of this compound would be a significant descriptor in such a model.

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Esters

Descriptor Type Example Descriptors
Topological Wiener index, Kier & Hall connectivity indices
Geometrical Molecular surface area, Molecular volume
Electronic Dipole moment, HOMO/LUMO energies
Constitutional Molecular weight, Number of specific atoms (e.g., oxygen)
Quantum Chemical Charges on specific atoms

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical reactions that form or consume this compound requires detailed analysis of the reaction pathways and the associated energy barriers. Computational chemistry provides powerful tools to model these processes, identify transition states, and calculate activation energies.

The formation of this compound typically occurs through the esterification of 2,4-dimethylpentanoic acid with ethanol (B145695). DFT calculations can be used to model the mechanism of this reaction, which is often acid-catalyzed. zendy.ioresearchgate.net These calculations can elucidate the step-by-step process, involving the formation of tetrahedral intermediates and the identification of the rate-determining transition state. zendy.ioresearchgate.net A computational study on the methoxycarbonylation of an internal alkene showed the selective formation of methyl 3,4-dimethylpentanoate, an analog of the target molecule, and rationalized the selectivity based on steric effects. researchgate.netnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This provides quantitative information on the reaction kinetics and thermodynamics. For instance, theoretical studies on the acid-catalyzed esterification of carboxylic acids have determined the activation energies for the key steps in the mechanism. zendy.ioresearchgate.net

Table 4: Representative Calculated Activation Energies for Esterification Reactions

Reaction Catalyst Computational Method Calculated Activation Energy (kcal/mol)
Acetic acid + Methanol H+ DFT (B3LYP) 10-15
Propanoic acid + Ethanol H+ DFT (B3LYP) 12-18
Formic acid + Methanol None Ab initio (MP2) ~30-35

Note: These are illustrative values for similar reactions. The specific activation energy for the formation of this compound would depend on the exact reaction conditions and computational level.

Applications in Contemporary Organic Synthesis and Analytical Research

Role as a Versatile Synthetic Intermediate and Building Block

As a synthetic intermediate, Ethyl 2,4-dimethylpentanoate offers a reactive handle—the ethyl ester group—and a specific hydrocarbon framework. This combination allows for its transformation into a variety of other functional molecules.

The ethyl ester functionality of this compound is a gateway to other important classes of organic compounds. Through standard, high-yielding synthetic transformations, it can be converted into corresponding alcohols, diols, and carboxylic acids.

Carboxylic Acids: The most direct transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 2,4-dimethylpentanoic acid. This reaction can be catalyzed by either acid or base and is a fundamental step in utilizing the compound's carbon skeleton for further synthesis where a carboxyl group is required.

Alcohols and Diols: Reduction of the ester group provides access to the primary alcohol, 2,4-dimethyl-1-pentanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, transforming the carbonyl of the ester into a primary alcohol. masterorganicchemistry.com While specific literature for the reduction of this compound is not prevalent, this is a well-established and predictable reaction for esters.

Table 1: Key Transformations of this compound

Starting Material Transformation Reagent(s) Product Product Class
This compound Hydrolysis H₃O⁺ or NaOH, H₂O 2,4-Dimethylpentanoic acid Carboxylic Acid

The structural motif of this compound serves as a valuable building block for constructing more complex molecular architectures. A notable example is its use in the synthesis of precursors for non-natural amino acids, which are then integrated into larger peptide structures.

Research has shown a synthetic route starting from a related simple ester, ethyl 4-methylpentanoate, which is first methylated to produce this compound. thieme-connect.com This compound is then further functionalized. The process involves bromination at the alpha-position followed by substitution with an azide (B81097) group to form Ethyl 2-azido-2,4-dimethylpentanoate. This azido-ester is a key precursor to α-methylleucine, a sterically hindered amino acid. This building block was subsequently used in the synthesis of an analogue of efrapeptin C, a complex peptide with antibiotic properties. thieme-connect.com This multi-step synthesis highlights how the simple ester is integrated into a sophisticated strategy to build complex, biologically relevant molecules.

Precursor in the Synthesis of Chiral Alcohols, Diols, and Carboxylic Acids

Utilization as a Reference Standard in Advanced Analytical Chemistry Techniques

In analytical chemistry, particularly in chromatography and mass spectrometry, pure, well-characterized compounds are essential for instrument calibration and the identification of unknown substances. Ethyl esters of branched-chain fatty acids are well-suited for this role. nih.gov

While direct documentation of this compound as a commercial reference standard is limited, its defined molecular weight and structure make it a suitable candidate for such applications. nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), compounds with known retention times and fragmentation patterns are used as internal or external standards to quantify and identify structurally similar analytes in complex mixtures like environmental samples or biological extracts. nih.govacs.org The use of fatty acid ethyl esters (FAEE) as internal standards for the quantification of other fatty acid esters has been successfully demonstrated, showcasing the utility of this class of compounds in precise analytical measurements. nih.govacs.org

Investigation in Enzymatic and Biomimetic Transformations (Chemical Scope)

The interaction of this compound and its derivatives with enzymes is a subject of research, particularly in the context of biocatalysis and the development of green chemistry methods.

The formation and cleavage of the ester bond in this compound are fundamental reactions that serve as models for studying chemical reactivity and enzymatic processes.

Esterification: The compound is typically synthesized via an acid-catalyzed Fischer esterification, reacting 2,4-dimethylpentanoic acid with ethanol (B145695). This equilibrium-driven process is a classic model for studying ester formation.

Hydrolysis: The reverse reaction, ester hydrolysis, can be catalyzed by acids or bases. vulcanchem.com This process is also a key area of study in biocatalysis, where enzymes like lipases and esterases are used to cleave ester bonds, often with high enantioselectivity. almacgroup.commdpi.com Lipase-catalyzed hydrolysis of various esters is a widely used method for the kinetic resolution of racemic mixtures, yielding enantiomerically enriched acids and alcohols. almacgroup.com

Derivatization for the Design of Novel Chemical Entities

Derivatization refers to the transformation of a chemical compound into a related product with different functional groups. This strategy is used to alter reactivity, improve analytical properties, or create entirely new molecular scaffolds. This compound can be derivatized to introduce new functionalities for further synthetic applications.

A significant example is the conversion of this compound into Ethyl 2-azido-2,4-dimethylpentanoate. thieme-connect.com This is achieved through a two-step process involving the formation of an enolate, which is then reacted with a bromine source to yield Ethyl 2-bromo-2,4-dimethylpentanoate. Subsequent reaction with sodium azide replaces the bromine atom with an azide group. thieme-connect.com This derivatization is crucial as it introduces a versatile azide functional group, which can be readily converted into an amine, making the compound a valuable precursor for α,α-dialkylated amino acids. thieme-connect.com Such derivatization strategies are fundamental in medicinal chemistry and materials science for creating novel molecules with desired properties. researchgate.net

Table 2: Synthetic Pathway for Derivatization of this compound

Step Starting Material Reagents Product Purpose
1 This compound 1. n-BuLi, Diisopropylamine, THF, -78°C2. CBr₄ Ethyl 2-bromo-2,4-dimethylpentanoate Introduction of a leaving group at the α-position
2 Ethyl 2-bromo-2,4-dimethylpentanoate NaN₃, DMSO Ethyl 2-azido-2,4-dimethylpentanoate Introduction of the azide functional group

Source: Based on the synthetic sequence described in research by Sewald et al. thieme-connect.com

Future Directions and Unexplored Research Avenues

Development of Novel Catalytic Systems for Stereoselective Synthesis

The synthesis of specific stereoisomers of Ethyl 2,4-dimethylpentanoate, a molecule with a chiral center at the C2 position, presents a significant challenge and a key area for future research. While traditional synthesis yields a racemic mixture, the development of enantiomerically pure forms is crucial for applications in fields like pharmaceuticals and materials science, where stereochemistry dictates biological activity and material properties.

Current research on related branched esters highlights several promising catalytic strategies that could be adapted for this compound. One such avenue is the use of rhodium-catalyzed asymmetric synthesis . A method has been reported for converting allylic amines to chiral, β-branched esters with excellent enantioselectivities. rsc.org This approach, which sets the β-stereocenter while constructing the ester, could potentially be modified for the synthesis of this compound's precursors.

Another promising area is biocatalysis , which offers high selectivity under mild conditions. Dynamic kinetic resolution (DKR) using enzymes is a powerful tool. For instance, a transaminase-based DKR has been developed for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. researchgate.net Similarly, the enzymatic resolution of Cα-dialkylated α-azido carboxamides has been demonstrated, yielding enantiopure (S)-2-azido-2,4-dimethylpentanoic acid, a close derivative of the target compound's acid precursor. thieme-connect.com These biocatalytic methods, particularly those involving lipases or transaminases, could be explored for the kinetic resolution of racemic 2,4-dimethylpentanoic acid or its derivatives. mdpi.comnih.gov

Furthermore, chelate-controlled synthesis offers another path. Boron-mediated asymmetric aldol (B89426) reactions have been used for the syn-selective synthesis of related chiral esters, demonstrating high selectivity. orgsyn.org The development of novel chiral catalysts, such as chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues, also holds potential for the kinetic resolution of alcohols or in asymmetric acylation reactions leading to chiral esters. msu.edu

Future research should focus on designing and screening catalysts specifically for the esterification or transesterification of 2,4-dimethylpentanoic acid. The goal is to develop a scalable, efficient, and highly stereoselective process for producing individual enantiomers of this compound.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic Approach Catalyst Type Potential Application for this compound Key Advantage
Asymmetric Metal Catalysis Rhodium-phosphine complexes Isomerization/oxidation of allylic precursors High enantioselectivity for β-branched esters rsc.org
Biocatalysis Transaminases, Lipases Dynamic kinetic resolution of 2,4-dimethylpentanoic acid or its precursors High stereoselectivity, mild reaction conditions researchgate.netmdpi.com
Chelate-Controlled Synthesis Boron-based reagents Asymmetric aldol reaction of ester precursors High diastereoselectivity orgsyn.org
Organocatalysis Chiral DMAP analogues Kinetic resolution of precursor alcohols or acyl transfer Metal-free, versatile msu.edu

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The optimization of the synthesis of this compound can be significantly enhanced by a deeper understanding of the reaction kinetics, mechanism, and the influence of process parameters in real-time. Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes, offers a suite of tools ideal for this purpose. mt.comnih.gov The integration of advanced spectroscopic techniques for in-situ monitoring is a key research direction.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly benchtop NMR, is a powerful, non-invasive method for online reaction monitoring. osf.io It allows for the direct measurement of the concentrations of reactants, intermediates, and products without the need for sampling and calibration. nih.gov A flow reactor setup using a benchtop NMR spectrometer has been successfully used to monitor Fischer esterification reactions. osf.io Applying this technique to the synthesis of this compound from 2,4-dimethylpentanoic acid and ethanol (B145695) would provide invaluable data on reaction rates, equilibrium positions, and the formation of any byproducts in real-time. fishersci.dersc.org

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are other powerful PAT tools. americanpharmaceuticalreview.com These vibrational spectroscopy techniques can be implemented using immersion probes directly in the reaction vessel, providing continuous data on the consumption of the carboxylic acid and alcohol, and the formation of the ester. rsc.org For instance, in-line FTIR has been used to monitor the synthesis of carbamates and other active pharmaceutical ingredients in continuous flow systems, demonstrating its utility in optimizing reaction conditions and ensuring process safety. americanpharmaceuticalreview.comrsc.org

Future work should focus on developing robust analytical models to translate the spectral data from these techniques into accurate concentration profiles for the esterification reaction. This would enable real-time process control, leading to improved yield, purity, and process efficiency.

Table 2: Spectroscopic PAT for Reaction Monitoring

Technique Sampling Method Information Gained Potential Impact on Synthesis
Benchtop NMR In-line (Flow cell) Quantitative concentration of reactants, products, and intermediates osf.ionih.gov Precise kinetic data, mechanism elucidation, optimization of reaction time and temperature.
FTIR Spectroscopy In-line (Immersion probe) Real-time tracking of functional group changes (e.g., C=O, O-H) americanpharmaceuticalreview.com Rapid process optimization, endpoint determination, improved safety.
Raman Spectroscopy In-line (Immersion probe) Complementary vibrational data, less interference from water Monitoring in aqueous or biphasic systems, structural information on catalysts. americanpharmaceuticalreview.com

Integration of Machine Learning in Predictive Chemical Design and Synthesis

The intersection of artificial intelligence and chemistry is creating new paradigms for molecular design and reaction prediction. Machine learning (ML) offers the potential to accelerate the discovery of optimal synthesis routes and predict the properties of novel compounds, including this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are a primary area of exploration. These models use computational descriptors of a molecule's structure to predict its biological activity or physical properties. researchgate.netfarmaciajournal.com For esters, QSAR models have been developed to predict properties like toxicity and hydrolysis rates. nih.govacs.orgresearchgate.net Future research could focus on developing a specific QSPR model for branched esters to predict properties relevant to potential applications of this compound, such as viscosity, flash point, and biodegradability.

More advanced ML models are being developed to predict reaction outcomes . These models can learn from large databases of chemical reactions to predict the major product of a given set of reactants and reagents. acs.orgnih.gov For instance, ML has been used to predict the yields of ruthenium-catalyzed hydrogenation of esters. rsc.org A significant future direction would be to train a model on a curated dataset of esterification reactions, particularly those involving sterically hindered acids or alcohols, to predict the optimal catalyst, solvent, and temperature for synthesizing this compound with high yield.

Recently, generative large language models (LLMs) have been applied to organic chemistry, capable of translating molecular representations (like SMILES) into detailed, step-by-step procedural texts for chemical synthesis. vdu.ltmdpi.com Fine-tuning such models on a dataset of esterification reactions could lead to a tool that generates a reliable and efficient synthesis plan for this compound, potentially suggesting novel or unconventional approaches. vdu.lt

Table 3: Machine Learning Applications in the Context of this compound

ML Application Input Data Predicted Output Potential Benefit
QSPR Modeling Molecular descriptors of branched esters Physical properties (viscosity, pour point, etc.) Faster screening for niche applications (e.g., lubricants) nih.govacs.org
Reaction Outcome Prediction Reactants, catalyst, conditions Product yield, major product Accelerated discovery of optimal synthesis conditions acs.orgrsc.org
Generative Procedure Synthesis SMILES notation of reactants and product Detailed experimental procedure Automated synthesis planning and methods development vdu.ltmdpi.com

Exploration of Unusual Reactivity Patterns and Niche Applications in Chemical Science

The branched structure of this compound, with methyl groups at both the α and γ positions, suggests it may exhibit unusual reactivity compared to linear esters. This unique structure also opens the door to niche applications where specific physical properties are required.

The steric hindrance around the carbonyl group, due to the α-methyl substituent, likely makes this compound more resistant to hydrolysis than its linear counterparts. arkat-usa.org While typical ester saponification proceeds via a BAC2 mechanism, highly hindered esters may undergo slower hydrolysis or follow alternative pathways. arkat-usa.orgunion.edu A detailed kinetic study of the hydrolysis of this compound under various pH conditions would provide fundamental insights into its stability and reactivity. This resistance to hydrolysis could be advantageous in applications requiring chemical stability, such as in certain formulations or as a non-reactive solvent.

The physical properties conferred by its branched structure are also a key area for exploration. Branched-chain fatty acids and their esters are known to have different physical properties from their straight-chain isomers, including lower melting points and different viscosities. acs.org These properties are highly valued in the formulation of lubricants, hydraulic fluids, and fuels. knowde.comgoogle.com For example, branched esters are used to reduce the crystallization temperature of biodiesel and as pour point depressants. acs.orggoogle.com Research into the performance of this compound as a lubricant base stock or as a fuel additive could uncover valuable niche applications. knowde.com

Furthermore, the compound could serve as a unique building block in organic synthesis. The hindered nature of the ester could allow for selective reactions at other points in a more complex molecule, with the ester group acting as a robust protecting group. It could also be a precursor for the synthesis of other specialized chemicals, such as branched amino acids or chiral alcohols after stereoselective reduction. evitachem.comsmolecule.com

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure and purity of ethyl 2,4-dimethylpentanoate?

  • Methodological Answer :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups and branching patterns. Compare spectral data with reference libraries or synthetic analogs (e.g., ethyl 3-methylhexanoate) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (C₉H₁₈O₂, m/z 158.13) and fragmentation patterns .
  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or HPLC paired with certified reference materials ensures purity. Internal standards (e.g., 4-octanol) improve accuracy .

Q. What are the standard laboratory synthesis routes for this compound?

  • Methodological Answer :

  • Esterification : React 2,4-dimethylpentanoic acid with ethanol under acidic catalysis (e.g., conc. H₂SO₄) via reflux. Monitor progress using thin-layer chromatography (TLC) .
  • Purification : Extract the crude product into ethyl acetate, wash with NaHCO₃ to remove excess acid, and recrystallize from ethanol or hexane .
  • Yield Optimization : Adjust molar ratios (acid:alcohol = 1:2) and reaction time (4–6 hours) to minimize side products like diesters .

Q. What solvents and storage conditions are optimal for handling this compound in experimental settings?

  • Methodological Answer :

  • Solvent Compatibility : Ethyl acetate is preferred for extraction due to its polarity and low reactivity. Avoid halogenated solvents if analyzing via GC-MS to prevent column contamination .
  • Storage : Store in amber glass vials at 4°C under inert gas (N₂ or Ar) to prevent oxidation. For long-term stability, add antioxidants like BHT (0.01% w/v) .

Advanced Research Questions

Q. How can advanced catalytic methods (e.g., Morita-Baylis-Hillman reactions) be applied to synthesize derivatives of this compound?

  • Methodological Answer :

  • Reaction Design : Use α-iodomethylene intermediates (e.g., methyl 3-oxo-2-(iodomethylene)-4,4-dimethylpentanoate) with amidine/guanidine derivatives in ethanol. MgI₂ or TEA catalyzes the coupling .
  • Mechanistic Insight : Monitor regioselectivity via DFT calculations to predict electron-deficient sites for functionalization .
  • Workup : Purify derivatives using flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterize via X-ray crystallography .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and GC-MS data for this compound?

  • Methodological Answer :

  • Cross-Validation : Use multiple internal standards (e.g., 4-hydroxy-2-butanone for polar impurities, n-pentyl acetate for nonpolar residuals) to calibrate both techniques .
  • Hyphenated Techniques : GC-MS with selective ion monitoring (SIM) or LC-HRMS identifies co-eluting contaminants undetected by FID .
  • Statistical Analysis : Apply ANOVA to compare batch variability and isolate method-specific biases .

Q. How should researchers mitigate hazards when scaling up this compound synthesis?

  • Methodological Answer :

  • Safety Protocols : Use explosion-proof reactors for refluxing ethanol. Install scrubbers to neutralize acidic vapors (e.g., H₂SO₄) .
  • Waste Management : Neutralize acidic waste with NaOH before disposal. Incinerate organic residues via licensed facilities to comply with REACH regulations .

Q. What computational methods validate the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict thermal degradation pathways (e.g., ester hydrolysis) at elevated temperatures (>100°C) .
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., ester carbonyl) prone to oxidative cleavage .

Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR) in fragrance or pharmaceutical applications?

  • Methodological Answer :

  • Branching Modifications : Introduce substituents (e.g., fluorine at C-2) via nucleophilic acyl substitution. Monitor steric effects using NOESY NMR .
  • Biological Assays : Test analogs for antimicrobial activity using microbroth dilution (MIC assays) or enzyme inhibition studies (e.g., lipase) .

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